molecular formula C13H16F3NO2 B8462516 4-((4-(Trifluoromethoxy)benzyl)oxy)piperidine

4-((4-(Trifluoromethoxy)benzyl)oxy)piperidine

Cat. No. B8462516
M. Wt: 275.27 g/mol
InChI Key: PFYZKCAGMTYSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552188B2

Procedure details

19.21 kg of tert-butyl 4-(4-trifluoromethoxybenzyloxy)piperidin-1-carboxylate and 50 L of ethanol were mixed, and stirred at 60° C. The mixture was mixed with 8.28 L of a concentrated hydrochloric acid, stirred at 60° C. for 2 hours, and concentrated under reduced pressure. 80 L of toluene was added to the residue; the mixture was extracted with 150 L of water; and further the water layer was washed with 40 L of toluene. 15.5 L of a 25% NaOH aqueous solution was added to the water layer; the mixture was extracted twice with 80 L and 40 L of toluene; the organic layers were combined and the organic layer was twice washed with 80 L of water; the organic layer was concentrated under reduced pressure; then, 20 L of ethanol was added to the residue; and the mixture was concentrated under reduced pressure to obtain 10.40 kg of a yellow oily target substance.
Quantity
19.21 kg
Type
reactant
Reaction Step One
Quantity
50 L
Type
solvent
Reaction Step One
Quantity
8.28 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:26])([F:25])[O:3][C:4]1[CH:24]=[CH:23][C:7]([CH2:8][O:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)=[CH:6][CH:5]=1.Cl>C(O)C>[F:25][C:2]([F:1])([F:26])[O:3][C:4]1[CH:24]=[CH:23][C:7]([CH2:8][O:9][CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
19.21 kg
Type
reactant
Smiles
FC(OC1=CC=C(COC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)(F)F
Name
Quantity
50 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.28 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 60° C. for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
80 L of toluene was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 150 L of water
WASH
Type
WASH
Details
and further the water layer was washed with 40 L of toluene
ADDITION
Type
ADDITION
Details
15.5 L of a 25% NaOH aqueous solution was added to the water layer
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with 80 L and 40 L of toluene
WASH
Type
WASH
Details
the organic layer was twice washed with 80 L of water
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
then, 20 L of ethanol was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
and the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 10.40 kg of a yellow oily target substance

Outcomes

Product
Name
Type
Smiles
FC(OC1=CC=C(COC2CCNCC2)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.